5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine

Description

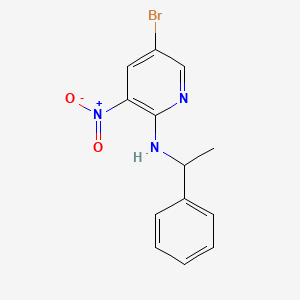

5-Bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 5, a nitro group at position 3, and an N-(1-phenylethyl) substituent on the amine at position 2 (see Figure 1). This compound combines electron-withdrawing (nitro, bromo) and sterically bulky (phenylethyl) groups, which influence its electronic properties, molecular conformation, and intermolecular interactions .

Figure 1: Structural formula of this compound.

Properties

IUPAC Name |

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c1-9(10-5-3-2-4-6-10)16-13-12(17(18)19)7-11(14)8-15-13/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJCSYPKGYPFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminopyridine or substituted aminopyridines serve as the primary starting material.

- Bromination at the 5-position using N-bromosuccinimide (NBS).

- Nitration at the 3-position through controlled nitrating agents.

- Introduction of the N-(1-phenylethyl) group via reductive amination or nucleophilic substitution.

Bromination and Nitration

- Bromination is performed using NBS in acetone at low temperatures (~10 °C) to minimize over-bromination.

- Over-bromination leads to impurities such as 2-amino-3,5-dibromopyridine, which complicate purification.

- Optimizing the amount of NBS and reaction time is critical to achieve high yield of 5-bromo derivative.

- Nitration is carried out under mild acidic conditions to introduce the nitro group at the 3-position selectively.

Amination with 1-Phenylethylamine

- Reductive amination is a common approach, where the brominated and nitrated pyridine intermediate is reacted with (R)- or (S)-1-phenylethylamine.

- This step often uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- The reaction is typically conducted in solvents like ethanol or acetic acid under reflux or room temperature conditions.

Purification and Yield

- After synthesis, the product mixture is subjected to extraction with organic solvents (e.g., ethyl acetate, dichloromethane).

- Purification is achieved by silica gel column chromatography using solvent gradients (e.g., hexane/ethyl acetate).

- Yields vary depending on reaction conditions but generally range from 70% to near quantitative in optimized protocols.

Research Findings and Data Tables

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 2-aminopyridine | NBS, acetone, 10 °C, controlled addition | ~85 | Avoids over-bromination; byproduct 2-amino-3,5-dibromopyridine minimized |

| Nitration | Mild nitrating agent, acidic conditions | 75-80 | Selective nitration at 3-position |

| Reductive amination | (R)-1-phenylethylamine, NaBH3CN or catalytic hydrogenation, EtOH or AcOH | 70-90 | Stereoselective introduction of N-substituent; reaction time and temperature optimized |

| Purification | Extraction + silica gel chromatography | N/A | Solvent gradient hexane/ethyl acetate; removes impurities |

Representative Synthetic Route Example

Bromination : 2-aminopyridine is treated with NBS in acetone at 10 °C with slow addition of NBS to yield 5-bromo-2-aminopyridine. The reaction is monitored to prevent formation of dibromo byproducts.

Nitration : The brominated intermediate is nitrated under controlled acidic conditions to introduce the nitro group at the 3-position.

Reductive Amination : The 5-bromo-3-nitro-2-aminopyridine intermediate is reacted with (R)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation in ethanol or acetic acid at room temperature or reflux.

Workup and Purification : The reaction mixture is extracted with ethyl acetate, washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography.

Notes on Reaction Optimization and Challenges

- Control of Bromination : Excess NBS or high temperature leads to over-bromination and difficult-to-remove impurities.

- Selective Nitration : Requires careful control of nitrating agent concentration and temperature to avoid multiple nitrations.

- Stereochemistry : Use of chiral 1-phenylethylamine allows for enantiomerically enriched products.

- Purification : Due to the presence of closely related impurities, chromatographic separation is essential.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles

Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

Reduction: 5-amino-3-nitro-N-(1-phenylethyl)pyridin-2-amine

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Oxidation: Oxidized phenylethyl derivatives

Scientific Research Applications

5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenylethyl substituent play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations:

- Steric effects: The N-(1-phenylethyl) group introduces greater steric hindrance than smaller substituents (e.g., benzyl or methoxyethyl), likely affecting molecular packing and solid-state properties .

- Hydrogen bonding: Amine groups in similar compounds (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) form intermolecular hydrogen bonds, stabilizing crystal lattices. The target compound’s nitro group may compete for hydrogen-bonding sites .

Physical and Chemical Properties

- Electronic effects: The nitro group at C3 withdraws electron density, making the pyridine ring less basic than analogues with electron-donating groups (e.g., methoxy) .

Biological Activity

5-Bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a bromine atom and a nitro group attached to a pyridine ring, along with a phenylethyl side chain. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.

The mechanism of action of this compound primarily involves its ability to interact with specific enzymes and receptors. The nitro group and the phenylethyl substituent enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activities. Notably, studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are vital for drug metabolism .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cytochrome P450 enzymes. This property is significant as it can influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions (DDIs). The following table summarizes the inhibitory effects on various CYP isoforms:

| CYP Isoform | IC50 (μM) | Effect |

|---|---|---|

| CYP1A2 | 0.34 | Moderate inhibitor |

| CYP2C19 | >5 | Weak inhibitor |

| CYP3A4 | >50 | No significant inhibition |

Anticancer Potential

Compounds structurally similar to this compound have shown promise in cancer treatment. The modulation of enzyme activity may lead to altered metabolism of chemotherapeutic agents, enhancing their efficacy or reducing toxicity.

Case Studies

Several studies have investigated the biological activity of related compounds. For instance, a study on benzothiazine-substituted quinolinediones demonstrated potent inhibition against the NS5B polymerase enzyme, which is crucial for viral replication in hepatitis C virus (HCV) infections. Although not directly linked to our compound, such findings highlight the potential for similar structural motifs in developing antiviral agents .

Pharmacological Applications

The pharmacological applications of this compound extend beyond enzyme inhibition. Its structural characteristics suggest potential roles in:

- Anti-inflammatory therapies : Similar compounds have been explored for their anti-inflammatory properties.

- Neurological disorders : Given its ability to cross the blood-brain barrier, it may be investigated for neurological applications.

Q & A

Q. What synthetic routes are recommended for 5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine, and how can reaction conditions be optimized?

Answer:

- Step 1: Start with a pyridine scaffold functionalized at the 2-position with an amine group. Introduce the nitro group at position 3 via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Step 2: Brominate at position 5 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with catalytic Lewis acids.

- Step 3: React the intermediate with (1-phenylethyl)amine via nucleophilic substitution. Use bases like K₂CO₃ to deprotonate the amine and enhance reactivity.

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of (1-phenylethyl)amine) and temperature (60–80°C) to minimize by-products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., NOE experiments to distinguish nitro/bromo positions). Compare shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₃H₁₃BrN₃O₂).

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Refine using SHELXL .

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can researchers mitigate competing side reactions during functionalization of the pyridine ring?

Answer:

- Steric/Electronic Control: The nitro group at position 3 directs electrophilic substitution to position 5 due to its meta-directing nature. Use mild brominating agents (e.g., NBS over Br₂) to reduce side halogenation.

- Protection Strategies: Temporarily protect the amine group with Boc or Fmoc before nitration/bromination. Deprotect post-functionalization using TFA or piperidine .

Advanced Research Questions

Q. How can the absolute configuration of the chiral 1-phenylethyl group be determined experimentally?

Answer:

- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with ab initio Hartree-Fock (HF) calculations. This method is sensitive to stereochemistry and requires ~1 mg of enantiopure sample .

- X-ray Crystallography with Anomalous Scattering: Use SHELXL’s Flack parameter to determine absolute configuration from single-crystal data .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

Answer:

- Cross-Validation: Combine multiple techniques (e.g., 2D NMR, IR, X-ray) to resolve ambiguities. For example, unexpected NOESY correlations may indicate conformational flexibility.

- Computational Modeling: Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data. Adjust force fields to account for solvent effects .

- Data Triangulation: Apply qualitative research frameworks (e.g., seeking alternative explanations, member checking) to iteratively refine hypotheses .

Q. What computational methods predict the reactivity of bromo and nitro substituents in further functionalization?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromo group at position 5 is primed for Suzuki-Miyaura coupling (f⁺ > 0.1).

- Molecular Dynamics (MD): Simulate reaction trajectories in explicit solvents (e.g., DMSO) to model SNAr mechanisms. Use software like GROMACS with CHARMM force fields .

Q. What strategies improve enantiomeric resolution during synthesis of the chiral 1-phenylethyl derivative?

Answer:

- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases.

- Kinetic Resolution: Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the amination step.

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

Answer:

- pH-Dependent Degradation Studies: Conduct accelerated stability testing (25–40°C, pH 1–13). Monitor via LC-MS to identify hydrolysis products (e.g., de-brominated or denitrated species).

- DFT Calculations: Model protonation states at different pH levels. The nitro group’s electron-withdrawing effect increases susceptibility to nucleophilic attack at low pH .

Methodological Best Practices

- Data Reliability: Use triangulation (e.g., combining crystallography, spectroscopy, and computation) to enhance credibility .

- Ethical Reporting: Disclose all synthetic attempts (successful/failed) to aid reproducibility.

- Software Citations: Cite SHELX programs (e.g., SHELXL, SHELXS) for crystallographic refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.